molecular formula C13H17NO3 B2559257 N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide CAS No. 1916689-16-1

N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide

Cat. No.: B2559257
CAS No.: 1916689-16-1
M. Wt: 235.283
InChI Key: HPNRCDVFOSEUKI-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide is a chemical compound that features a benzamide group attached to a 3-hydroxyoxolan-3-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide typically involves the following steps:

Industrial Production Methods:

Types of Reactions:

    Oxidation: The hydroxyl group in the oxolane ring can undergo oxidation to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its structural components. The oxolane ring and benzamide moiety may play roles in binding to biological receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Comparison: N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide group, which may confer distinct chemical and biological properties compared to its analogs. The specific substitution pattern on the benzamide ring can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-10-2-4-11(5-3-10)12(15)14-8-13(16)6-7-17-9-13/h2-5,16H,6-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNRCDVFOSEUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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